N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide is a compound that has been synthesized and studied for its biological properties Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to interact with various biological targets, including enzymes and receptors involved in antimicrobial and anticancer activities .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact strongly with biological targets due to their mesoionic character . This interaction can lead to changes in the function of the target, which can result in the observed biological effects.
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to affect various biochemical pathways, including those involved in antimicrobial and anticancer activities .
Pharmacokinetics
It is known that the mesoionic character of 1,3,4-thiadiazole derivatives allows these compounds to cross cellular membranes, which could influence their bioavailability .
Result of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to have antimicrobial and anticancer activities .
Biochemical Analysis
Biochemical Properties
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it interacts with hydrazonoyl halides, which are known for their wide biological properties . The nature of these interactions often involves the formation of stable complexes, which can inhibit or activate specific biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in antimicrobial resistance, thereby enhancing the cell’s ability to combat microbial infections . Additionally, it has been shown to alter cellular metabolism by inhibiting key enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial activity and modulation of immune responses . At high doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in these pathways . For example, it has been shown to interact with enzymes involved in the synthesis and degradation of nucleotides, thereby influencing cellular energy metabolism and DNA replication.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cell, it can bind to specific proteins, which facilitate its localization and accumulation in certain cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with metabolic enzymes and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with 5-methyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with additional steps for purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole: A basic scaffold with similar biological activities.
1,2,3-thiadiazole: Another isomer with distinct properties.
1,2,4-thiadiazole: Known for its antimicrobial and anticancer activities.
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide stands out due to its unique combination of a thiadiazole ring and a cyclohexene moiety, which enhances its biological activity and specificity. This structural feature allows for better interaction with molecular targets and improved pharmacokinetic properties .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-7-12-13-10(15-7)11-9(14)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOZQAKIXDBKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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